Sniper(abl)-062

BCR-ABL allosteric inhibitor TR-FRET binding assay myristoyl pocket ligand

Standard ATP-competitive BCR-ABL inhibitors cannot eliminate scaffolding functions. This heterobifunctional degrader solves that limitation. - **Mechanism:** Binds ABL1 myristoyl pocket (IC50 35 nM) and recruits cIAP1 (IC50 86 nM) to degrade BCR-ABL. - **Potency:** Max degradation in K562 cells at 100-300 nM within 6 hours. - **Quality Control:** Validated negative controls (SNIPER(ABL)-64) available to confirm on-target activity. Shipped on blue ice. Available in research-grade quantities.

Molecular Formula C53H63ClF2N10O9S
Molecular Weight 1089.6 g/mol
Cat. No. B12429040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-062
Molecular FormulaC53H63ClF2N10O9S
Molecular Weight1089.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC
InChIInChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1
InChIKeyZFKMAJWPPZNUKT-DVTWHOCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-062: Allosteric BCR-ABL Degrader Overview


SNIPER(ABL)-062 (compound 6) is a heterobifunctional small-molecule protein degrader belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) platform, disclosed by Takeda and the National Institute of Health Sciences, Japan, in ACS Medicinal Chemistry Letters (2017) [1]. It comprises an allosteric ABL kinase inhibitor warhead (derived from ABL001/asciminib) tethered via a polyethylene glycol (PEG) linker to an LCL-161-derived IAP antagonist that recruits cellular inhibitor of apoptosis protein 1/2 (cIAP1/2) and X-linked IAP (XIAP) E3 ubiquitin ligases [1]. Unlike ATP-competitive BCR-ABL tyrosine kinase inhibitors (TKIs) such as imatinib, dasatinib, or ponatinib, SNIPER(ABL)-062 binds the myristoyl pocket of ABL1 and induces proteasomal degradation of the oncogenic BCR-ABL fusion protein, thereby eliminating both the kinase activity and any scaffolding functions of the target [1].

Why SNIPER(ABL)-062 Cannot Be Replaced by Analogs


Simple substitution of SNIPER(ABL)-062 with its parent ligands—the ABL001 derivative (ABL1 allosteric inhibitor, IC50 35 nM) or the LCL-161 derivative (IAP antagonist, cIAP1 IC50 4.8 nM)—fails because neither compound alone, nor their combination, induces BCR-ABL degradation in K562 cells [1]. Within the SNIPER series, the structurally close analog SNIPER(ABL)-21 (compound 5), which uses a GNF-2-based allosteric ABL ligand instead of the ABL001 derivative, displays a 5.6-fold weaker ABL1 binding affinity and requires >100-fold higher concentrations to trigger measurable protein degradation [1]. Furthermore, the negative control SNIPER(ABL)-64 (compound 7), which retains ABL1 binding (IC50 340 nM) but cannot engage IAPs (IC50 >1,000 nM for cIAP1/2 and XIAP), is entirely incapable of degrading BCR-ABL, confirming that both target engagement and E3 ligase recruitment are required for pharmacological activity [1]. These quantitative differences demonstrate that minor structural modifications to the warhead, linker, or E3 ligand moiety profoundly affect degradation potency, making generic in-class substitution unreliable for scientific selection.

Quantitative Differentiation Against Closest Analogs


Allosteric Site Binding Affinity vs. SNIPER(ABL)-21

SNIPER(ABL)-062 demonstrates a 5.6-fold superior binding affinity for the allosteric site of ABL1 compared to its closest structural analog SNIPER(ABL)-21 (compound 5), as measured in the same TR-FRET based binding assay under identical conditions [1]. While the parent ABL001 derivative (compound 3) retains an IC50 of 35 nM against ABL1, conjugation into SNIPER(ABL)-062 results in a moderate affinity shift to 360 nM—still substantially better than SNIPER(ABL)-21, which records an IC50 of 2,000 nM due to its weaker GNF-2-derived warhead [1].

BCR-ABL allosteric inhibitor TR-FRET binding assay myristoyl pocket ligand

IAP E3 Ligase Recruitment Confirmation

SNIPER(ABL)-062 retains high-affinity binding to all three IAP family members (cIAP1 IC50 = 86 nM; cIAP2 IC50 = 140 nM; XIAP IC50 = 120 nM), enabling formation of the ternary complex required for ubiquitination and degradation [1]. Crucially, the negative control SNIPER(ABL)-64 (compound 7)—which shares the identical ABL001-derived warhead and PEG linker but harbors a modified IAP ligand—completely loses binding to cIAP1, cIAP2, and XIAP (all IC50 >1,000 nM) and is functionally inert in degradation assays [1]. Silencing of cIAP1 expression by shRNA significantly suppressed SNIPER(ABL)-062-induced BCR-ABL degradation, directly confirming cIAP1 as the predominant E3 ligase mediating the degradation event [1].

IAP E3 ubiquitin ligase cIAP1 binding PROTAC ternary complex

BCR-ABL Degradation Potency in CML Cells

In a direct pairwise comparison in K562 chronic myeloid leukemia cells, SNIPER(ABL)-062 induced effective BCR-ABL protein degradation starting at 30 nM and achieved maximal degradation at 100–300 nM after 6 hours of treatment, as quantified by Western blot analysis [1]. In stark contrast, the structurally related SNIPER(ABL)-21 (compound 5) required concentrations of ≥5,000 nM to produce detectable BCR-ABL degradation—representing over a 100-fold difference in degradation potency threshold [1]. This marked difference is attributable to the combined superior ABL1 binding and favorable IAP engagement profile of SNIPER(ABL)-062 [1].

targeted protein degradation BCR-ABL knockdown Western blot quantification

Target-Dependent Cytotoxicity Profile

SNIPER(ABL)-062 dramatically inhibited the growth of K562 CML cells at concentrations ≥100 nM, consistent with its effective BCR-ABL degradation window [1]. This growth inhibitory activity was replicated in another BCR-ABL-positive CML cell line, KCL-22 [1]. Critically, SNIPER(ABL)-062 did not inhibit the growth of BCR-ABL-negative leukemia cell lines MOLT-4 and Jurkat, demonstrating that its anti-proliferative effect depends on the presence of the target oncoprotein rather than general cytotoxicity [1]. The IAP ligand 4 alone showed no growth inhibition of K562 cells, confirming that the anti-proliferative effect requires the full bifunctional SNIPER architecture [1]. Consistent with target degradation, SNIPER(ABL)-062 reduced the phosphorylation of BCR-ABL and its downstream substrates STAT5 and CrkL [1].

K562 growth inhibition CML cell viability target selectivity

Allosteric Mechanism vs. ATP-Competitive Degraders

SNIPER(ABL)-062 represents the first reported example of a protein degradation inducer that engages the allosteric myristoyl-binding pocket of BCR-ABL rather than the ATP-binding site [1]. This differentiates it fundamentally from ATP-competitive inhibitor-based degraders such as SNIPER(ABL)-039 (dasatinib-based, DC50 of 10 nM against BCR-ABL) [2]. The allosteric binding mode offers potential advantages in selectivity, as the myristoyl pocket is less conserved across the kinome than the ATP-binding site, and enables degradation of BCR-ABL mutants that may be resistant to ATP-competitive inhibitors [1]. While SNIPER(ABL)-062 lacks a formally calculated DC50 value, its degradation range (effective from 30 nM) positions it competitively within the broader landscape of BCR-ABL degraders, which span from nanomolar-range CRBN-recruiting PROTACs (e.g., SIAIS100, DC50 2.7 nM) to micromolar-range early-generation SNIPERs (e.g., SNIPER(ABL)-015, DC50 5 μM) [1][2].

allosteric PROTAC myristoyl pocket degrader kinase degrader design

Application Scenarios for SNIPER(ABL)-062


Target Validation in CML Disease Models

SNIPER(ABL)-062 enables researchers to distinguish between the kinase-dependent and kinase-independent (scaffolding) functions of BCR-ABL in chronic myeloid leukemia models. At 100–300 nM, the compound achieves maximal BCR-ABL degradation within 6 hours in K562 cells and suppresses downstream STAT5 and CrkL signaling, providing a clean chemical biology tool for loss-of-function studies that cannot be replicated by ATP-competitive kinase inhibitors such as imatinib or dasatinib [1]. The compound's inactivity in BCR-ABL-negative cell lines (MOLT-4, Jurkat) confirms its utility for target-specific pharmacological profiling [1].

Allosteric Degrader SAR Exploration

As the first published allosteric BCR-ABL degrader, SNIPER(ABL)-062 serves as a foundational tool compound for medicinal chemistry teams exploring structure–activity relationships (SAR) for myristoyl pocket-based heterobifunctional degraders [1]. Procurement of SNIPER(ABL)-062 alongside its negative control SNIPER(ABL)-64 (which lacks IAP binding) and the less potent analog SNIPER(ABL)-21 enables controlled experiments to deconvolute the contributions of ABL1 binding affinity, IAP recruitment efficiency, and linker geometry to overall degradation potency [1].

cIAP1-Dependent Ubiquitination Studies

SNIPER(ABL)-062 is specifically validated to recruit cIAP1 as the predominant E3 ligase for BCR-ABL degradation, as demonstrated by shRNA-mediated cIAP1 silencing experiments [1]. This makes it a valuable probe for studies of cIAP1-mediated ubiquitin transfer, ternary complex formation kinetics, and the hook effect observed at higher concentrations, which is indicative of binary complex saturation [1]. Researchers investigating IAP-dependent degradation mechanisms can use SNIPER(ABL)-062 as a model system with well-characterized binding affinities for cIAP1 (IC50 86 nM), cIAP2 (IC50 140 nM), and XIAP (IC50 120 nM) [1].

Comparator Benchmarking for Degrader Development

Pharmaceutical and biotech discovery teams developing novel BCR-ABL PROTACs or molecular glue degraders can employ SNIPER(ABL)-062 as an allosteric-mode molecular benchmark against which to compare novel compounds. Its well-documented degradation profile (onset 30 nM, maximum 100–300 nM in K562 cells) and growth inhibition threshold (≥100 nM) provide quantitative reference points for evaluating degrader potency, selectivity, and mechanistic class in head-to-head profiling campaigns [1]. The compound's distinct allosteric mechanism complements ATP-competitive degrader benchmarking sets [2].

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